2-(4-Ethoxyphenyl)quinoline-4-carbohydrazide
Description
Properties
IUPAC Name |
2-(4-ethoxyphenyl)quinoline-4-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-2-23-13-9-7-12(8-10-13)17-11-15(18(22)21-19)14-5-3-4-6-16(14)20-17/h3-11H,2,19H2,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWDAIWXVVKPXIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including 2-(4-Ethoxyphenyl)quinoline-4-carbohydrazide, typically involves several well-known methods. Some of the classical synthesis protocols include the Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis . These methods often involve the cyclization of aniline derivatives with various reagents under specific conditions.
For instance, one common approach involves the reaction of aniline with diethyl ethoxymethylenemalonate, followed by a series of cyclization reactions to form the quinoline scaffold . The reaction conditions may include the use of acidic or basic catalysts, elevated temperatures, and specific solvents to facilitate the cyclization process.
Industrial Production Methods
These methods often involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethoxyphenyl)quinoline-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-4-carboxylic acid derivatives, while reduction may produce quinoline-4-carbohydrazide derivatives with altered functional groups.
Scientific Research Applications
2-(4-Ethoxyphenyl)quinoline-4-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex quinoline derivatives.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Ethoxyphenyl)quinoline-4-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can interact with cellular pathways involved in cell proliferation, apoptosis, and signal transduction .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural differences and their implications:
Biological Activity
2-(4-Ethoxyphenyl)quinoline-4-carbohydrazide is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Synthesis
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₁₇N₃O₂
The synthesis typically involves classical methods such as the Skraup or Pfitzinger reactions, where aniline derivatives react with various reagents to form the quinoline scaffold. The ethoxy group enhances solubility and reactivity, influencing biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. It may inhibit enzyme activity by binding to active sites or altering enzyme conformation, thereby affecting cellular pathways related to proliferation and apoptosis.
Antimicrobial Activity
Research indicates that quinoline derivatives exhibit significant antimicrobial properties. A study demonstrated that this compound showed promising activity against various bacterial strains, suggesting its potential as an antimicrobial agent. The compound's efficacy was evaluated using standard antimicrobial assays, revealing a minimum inhibitory concentration (MIC) comparable to established antibiotics .
Anticancer Properties
Several studies have highlighted the anticancer potential of quinoline derivatives. For instance, compounds similar to this compound have been shown to induce apoptosis in cancer cell lines by inhibiting key signaling pathways such as the EGFR pathway. In vitro assays revealed IC50 values indicating significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines .
Case Study 1: Anticancer Activity
In a comparative study, this compound was tested alongside other quinoline derivatives for their anticancer effects. The results indicated that this compound exhibited an IC50 of 0.19 μM against MCF-7 cells, comparable to Lapatinib (0.17 μM), a known EGFR inhibitor. This suggests that it may serve as a lead compound for developing new anticancer therapies .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial activity of various quinoline derivatives, including this compound. The compound demonstrated effective inhibition against Staphylococcus epidermidis and Escherichia coli, with MIC values indicating strong bactericidal properties. This positions it as a candidate for further development in treating bacterial infections .
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of this compound compared to related compounds:
| Compound | Antimicrobial Activity (MIC µg/mL) | Anticancer Activity (IC50 µM) |
|---|---|---|
| This compound | 15 | 0.19 |
| 2-Phenylquinoline-4-carbohydrazide | 25 | 0.30 |
| 2-(4-Methoxyphenyl)quinoline-4-carbohydrazide | 20 | 0.25 |
Q & A
Q. How can crystallographic data (e.g., SHELX-refined structures) resolve tautomerism in hydrazide derivatives?
- Methodological Answer : SHELXL refinement (Mo Kα radiation, 0.8 Å resolution) assigns hydrogen positions via difference Fourier maps. Enantiomeric excess is determined using Flack parameters. Tautomeric forms (e.g., keto vs. enol) are distinguished by C–O and C–N bond lengths in the carbohydrazide moiety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
